molecular formula C7H14N2O B2727067 2-Amino-1-(pyrrolidin-1-yl)propan-1-one CAS No. 24152-97-4; 56420-84-9

2-Amino-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B2727067
CAS No.: 24152-97-4; 56420-84-9
M. Wt: 142.202
InChI Key: IVBVTDXOGUNDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a cathinone derivative characterized by a pyrrolidine ring substituted at the ketone position of a propan-1-one backbone. This scaffold is common in synthetic stimulants and pharmaceutical intermediates due to its structural versatility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVTDXOGUNDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes key structural analogs, their molecular features, and available

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Structural Features References
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one 56414-89-2 C₁₃H₁₈N₂O 218.30 97% Phenyl group at C3; stereospecific (S)-configuration
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one N/A C₁₂H₁₈N₂OS 250.35 N/A Thiophene ring at C1; extended pentanone chain
2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)propan-1-one 1354028-84-4 C₁₇H₂₇N₃O 289.42 97% Benzyl and isopropyl substituents on pyrrolidine; stereospecific modifications
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one 1401665-89-1 C₁₀H₂₀N₃O 185.27 N/A Dimethylamino group on pyrrolidine; dual stereospecific centers
1-Amino-1-phenylpropan-2-one hydrochloride 3904-16-3 C₉H₁₂ClNO 185.65 95% Simplified structure lacking pyrrolidine; hydrochloride salt form
2-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one N/A C₁₀H₁₇F₃N₂O₂ 270.25 N/A Methoxymethyl and trifluoromethyl groups on pyrrolidine; enhanced metabolic stability

Key Structural and Functional Differences

Trifluoromethyl Group (): The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to prolong half-life . Dimethylamino Group (CAS 1401665-89-1): Introduces basicity, which may improve solubility in acidic environments .

Backbone Modifications: Thiophene vs. Simplified Scaffold (CAS 3904-16-3): The absence of pyrrolidine reduces complexity but may limit CNS penetration due to decreased lipophilicity .

Stereochemistry: Stereospecific derivatives (e.g., CAS 56414-89-2 and 1401665-89-1) highlight the role of chirality in pharmacological activity. The (S)-configuration is often associated with higher receptor affinity in cathinones .

Q & A

Q. What are the optimal synthetic routes for obtaining enantiopure 2-amino-1-(pyrrolidin-1-yl)propan-1-one, and how can stereochemical purity be validated?

Stereoselective synthesis of this compound typically employs chiral precursors and asymmetric catalysis. For example, Mannich-type reactions or nucleophilic substitutions with chiral amines (e.g., (S)-pyrrolidine derivatives) can yield enantiomerically enriched products. To validate stereochemical purity, chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy is recommended. For absolute configuration determination, X-ray crystallography using SHELXL software for refinement is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

  • NMR : 1^1H and 13^13C NMR can resolve substituent positions on the pyrrolidine ring and ketone group. Dynamic effects (e.g., ring puckering) may require variable-temperature NMR .
  • UV-Vis : Useful for identifying π→π* transitions in aromatic derivatives, aiding in substituent positioning (e.g., bromine para-substitution shows λmax ~267 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns indicative of functional groups.

Q. How can reaction conditions be optimized to maximize yield in the synthesis of pyrrolidin-1-yl propan-1-one derivatives?

Key parameters include:

ParameterOptimal RangeImpact
Temperature0–25°CPrevents decomposition of heat-sensitive intermediates
SolventDichloromethane or THFBalances solubility and reaction rate
CatalystChiral Lewis acids (e.g., BINOL-based)Enhances enantioselectivity
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or halogen substitutions) affect the receptor binding affinity and selectivity of this compound analogs?

Substituents influence steric and electronic interactions with receptors:

  • Cyclopropyl groups : Increase rigidity, enhancing binding to serotonin receptors (e.g., 5-HT2A_{2A}) but reducing dopamine transporter (DAT) affinity .
  • Halogen substitutions (Br, Cl) : Improve lipophilicity and metabolic stability. Bromine at the para position increases UV absorbance, aiding analytical tracking .
    Method : Radioligand binding assays (e.g., 3^3H-labeled compounds) and molecular docking simulations (AutoDock Vina) quantify affinity and predict binding poses .

Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved for pyrrolidine-containing cathinones?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or proton exchange. Strategies include:

  • Dynamic NMR : Identifies conformational equilibria by analyzing temperature-dependent peak broadening .
  • DFT Calculations : Gaussian software predicts 1^1H chemical shifts and coupling constants for comparison with experimental data.
  • Crystallography : Resolves ambiguities by providing a static 3D structure .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pyrrolidin-1-yl propan-1-one derivatives in neuropharmacology?

  • Isosteric Replacements : Small changes (e.g., pyrrolidine vs. piperidine) alter receptor subtype selectivity. For example, bromine substitution on piperidine enhances dopamine D2_2 affinity but reduces serotoninergic activity .
  • Metabolic Stability : Hepatic microsome assays reveal rapid N-dealkylation of pyrrolidine rings, necessitating prodrug strategies.
  • Data Integration : Combine in vitro binding data, pharmacokinetic profiles, and behavioral assays (e.g., locomotor activity in rodent models) .

Q. How can enantiomeric impurities in synthetic batches impact biological studies, and what quality control measures are essential?

Even 5% enantiomeric excess (ee) can skew receptor activation profiles. Solutions :

  • Chiral Chromatography : Use amylose- or cellulose-based columns for batch validation.
  • Bioassays : Compare racemic vs. enantiopure samples in functional assays (e.g., cAMP accumulation for adrenergic receptors) .

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